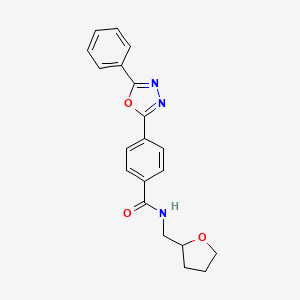
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Vue d'ensemble
Description
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFOB is a benzamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide acts as a competitive antagonist of the glycine receptor, binding to the receptor and preventing the binding of glycine, which is an essential neurotransmitter in the central nervous system. This results in a decrease in the activity of the glycine receptor, leading to a decrease in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In a study conducted on rat spinal cord neurons, this compound was found to decrease glycine-induced chloride currents, indicating its potential as a glycine receptor antagonist. This compound has also been shown to have antiproliferative effects on cancer cells, particularly in breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide is its high selectivity for the glycine receptor, making it a useful tool for studying the role of the glycine receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other glycine receptor antagonists, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of this compound. Another potential direction is the use of this compound as a tool for studying the role of the glycine receptor in various neurological and psychiatric disorders, such as schizophrenia and epilepsy. Additionally, this compound has potential applications in drug discovery, particularly in the development of novel therapies for cancer.
Applications De Recherche Scientifique
4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective antagonist of the glycine receptor, which plays a crucial role in synaptic transmission in the central nervous system. This compound has also been studied for its potential use as a fluorescent probe for imaging of glycine receptors.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-13-17-7-4-12-25-17)14-8-10-16(11-9-14)20-23-22-19(26-20)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRIKUFDCFVEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



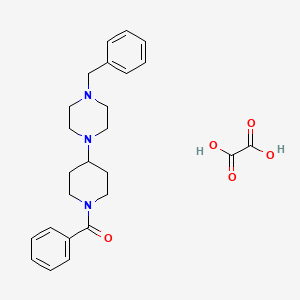
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![(2R*,3R*)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3973291.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)
![N-(2-fluorobenzyl)-2-{[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}acetamide](/img/structure/B3973298.png)
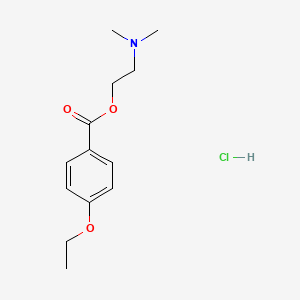
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)
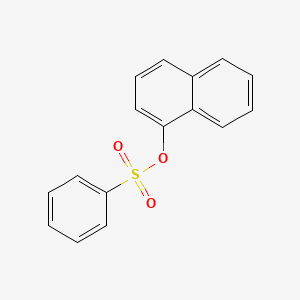
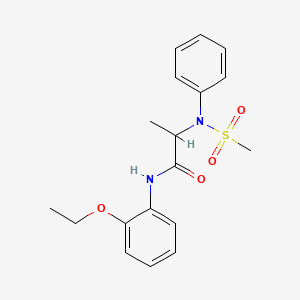
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
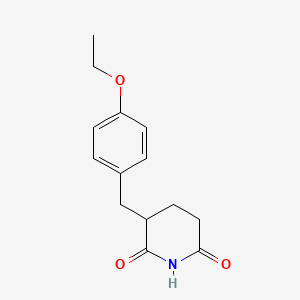
![allyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3973342.png)
![3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3973353.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)